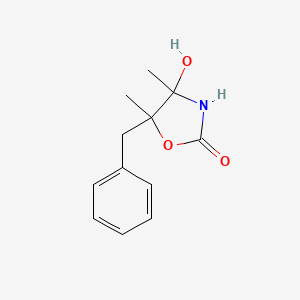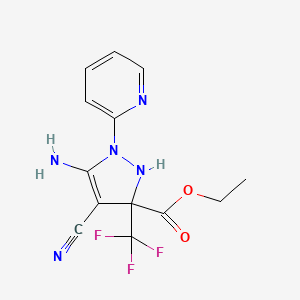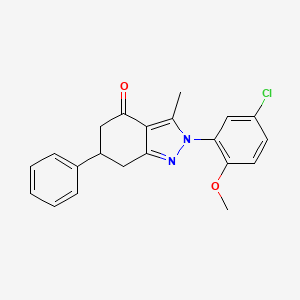![molecular formula C16H15ClN2O3 B4303785 3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid](/img/structure/B4303785.png)
3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid
Descripción general
Descripción
3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid, also known as CPAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPAA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit analgesic, anti-inflammatory, and antipyretic properties.
Mecanismo De Acción
The exact mechanism of action of 3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid has been shown to exhibit a number of biochemical and physiological effects. In animal models of inflammation and pain, 3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid has also been shown to reduce the expression of COX-2, an enzyme that is upregulated during inflammation. In addition, 3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and well-established pharmacological profile. However, 3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for 3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid research. One area of interest is the development of more potent and selective COX inhibitors based on the structure of 3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid. Another area of interest is the investigation of the potential use of 3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid in combination with other anticancer drugs for the treatment of cancer. Finally, further studies are needed to elucidate the exact mechanism of action of 3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid and its potential therapeutic applications in other diseases.
Aplicaciones Científicas De Investigación
3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several studies have shown that 3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. 3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-3-(phenylcarbamoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-12-6-4-5-11(9-12)14(10-15(20)21)19-16(22)18-13-7-2-1-3-8-13/h1-9,14H,10H2,(H,20,21)(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBGNOMFGORYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-[(phenylcarbamoyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethylcyclohexyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4303708.png)
![4-methoxy-N-(5-methylisoxazol-3-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4303723.png)

![1-benzyl-3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B4303736.png)

![3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4303751.png)

![3-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)propanamide](/img/structure/B4303759.png)
![3-[2-(7-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4303767.png)
![N-cyclohexyl-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4303779.png)
![2-[4-(3-methoxypropanoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B4303783.png)

![methyl 2-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate](/img/structure/B4303792.png)
![N-{4-[9-(methoxymethyl)-7-methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]phenyl}acetamide](/img/structure/B4303799.png)